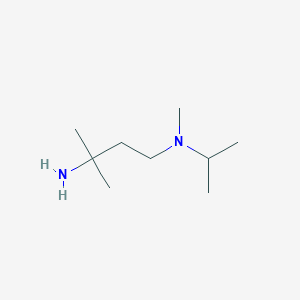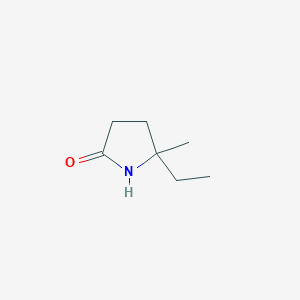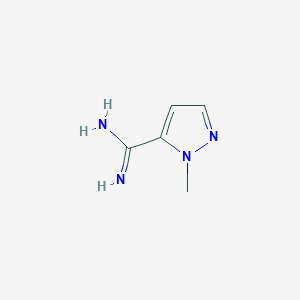
2-Fluoro-6-(pyrimidin-2-yl)benzoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H7FN2O2·HCl It is a derivative of benzoic acid, where the benzoic acid core is substituted with a fluorine atom at the 2-position and a pyrimidin-2-yl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 2-fluorobenzoic acid, is halogenated to introduce a halide group (e.g., bromine or iodine) at the 6-position.
Suzuki-Miyaura Coupling: The halogenated 2-fluorobenzoic acid is then coupled with a pyrimidin-2-yl boronic acid or boronate ester in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., toluene or ethanol).
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyrimidin-2-yl group can engage in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom and pyrimidin-2-yl group can enhance binding affinity and selectivity through various interactions, including hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a pyrimidin-2-yl group.
2-Fluoro-6-(pyridin-2-yl)benzoic acid: Similar structure but with a pyridin-2-yl group instead of a pyrimidin-2-yl group.
2-Fluoro-6-(pyrimidin-4-yl)benzoic acid: Similar structure but with a pyrimidin-4-yl group instead of a pyrimidin-2-yl group.
Uniqueness
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride is unique due to the specific positioning of the fluorine atom and the pyrimidin-2-yl group, which can influence its reactivity and binding properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C11H8ClFN2O2 |
|---|---|
Peso molecular |
254.64 g/mol |
Nombre IUPAC |
2-fluoro-6-pyrimidin-2-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H7FN2O2.ClH/c12-8-4-1-3-7(9(8)11(15)16)10-13-5-2-6-14-10;/h1-6H,(H,15,16);1H |
Clave InChI |
CWCLCHZCCIMZGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)O)C2=NC=CC=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)







![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
